molecular formula C7H5ClO2 B1630457 2-Chloro-4-hydroxybenzaldehyde CAS No. 94650-94-9

2-Chloro-4-hydroxybenzaldehyde

Cat. No. B1630457
Key on ui cas rn: 94650-94-9
M. Wt: 156.56 g/mol
InChI Key: ZMOMCILMBYEGLD-UHFFFAOYSA-N
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Patent
US07381719B2

Procedure details

Dissolve 2-chloro-4-hydroxy-benzaldehyde (1.09 g, 7.01 mmol) in DMF (10 mL), add K2CO3 (1.06 g, 7.7 mmol) and 4-fluorobenzonitrile (932 mg, 7.7 mmol), heat the mixture at 130° C. overnight. Add water and extract the aqueous layer with EtOAc. Combine organic layers and dry over Na2SO4. Eliminate the solvent and purify by flash chromatography on silica gel (eluent: EtOAc/hexane 15/85) to give the title compound (240 mg, 14%). 1H -NMR (CDCl3, 300 MHz): 10.40 (s, 1H), 7.98 (d, 1H, J=8.6 Hz), 7.74-7.71 (m, 2H), 7.17-7.00 (m, 4H).
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.06 g
Type
reactant
Reaction Step Two
Quantity
932 mg
Type
reactant
Reaction Step Two
Yield
14%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].C([O-])([O-])=O.[K+].[K+].F[C:18]1[CH:25]=[CH:24][C:21]([C:22]#[N:23])=[CH:20][CH:19]=1>CN(C=O)C>[Cl:1][C:2]1[CH:9]=[C:8]([CH:7]=[CH:6][C:3]=1[CH:4]=[O:5])[O:10][C:18]1[CH:25]=[CH:24][C:21]([C:22]#[N:23])=[CH:20][CH:19]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.09 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC(=C1)O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.06 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
932 mg
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Add water and extract the aqueous layer with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine organic layers and dry over Na2SO4
CUSTOM
Type
CUSTOM
Details
purify by flash chromatography on silica gel (eluent: EtOAc/hexane 15/85)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(OC2=CC=C(C#N)C=C2)C=CC1C=O
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: PERCENTYIELD 14%
YIELD: CALCULATEDPERCENTYIELD 13.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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